molecular formula C16H19FN2O4 B3410974 N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 899963-18-9

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B3410974
CAS No.: 899963-18-9
M. Wt: 322.33 g/mol
InChI Key: OSCGQNPTKHCKSI-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps The initial step often includes the formation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable diol and an aldehyde

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure may contribute to its binding affinity and specificity, while the fluorophenyl group can enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound with similar structural features.

    2-Fluorophenyl ethanediamide: A compound with a similar functional group arrangement but lacking the spirocyclic core.

Uniqueness

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide is unique due to its combination of a spirocyclic structure and a fluorophenyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c17-12-5-1-2-6-13(12)19-15(21)14(20)18-9-11-10-22-16(23-11)7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCGQNPTKHCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
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N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
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N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
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N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
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N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide

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